Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C12H14N2O3S. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in the synthesis of various biologically active molecules. The presence of cyanoacetyl and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is known for its harsh conditions but high yield . The use of catalytic amounts of triethylamine in boiling ethanol has also been reported to facilitate the synthesis of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions with bidentate reagents.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of a base such as piperidine.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic conditions.
Cyclization Reactions: Require bidentate reagents and may involve heating in solvents like ethanol or DMF.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, thiophenes, and imidazoles .
Scientific Research Applications
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups in its structure allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate: Similar structure but lacks the ethyl group at the 4-position.
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
2-Cyano-N-(2-nitrophenyl)acetamide: Contains a cyanoacetamide moiety but differs in the aromatic ring structure.
Uniqueness
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both cyano and ester functionalities. This makes it a valuable intermediate for synthesizing a wide range of heterocyclic compounds with potential biological activities .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate, with the molecular formula C12H14N2O3S and CAS Number 514219-83-1, is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene ring and various functional groups that contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₃S |
Molecular Weight | 270.32 g/mol |
CAS Number | 514219-83-1 |
Hazard Classification | Irritant |
Biological Activity
Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities . These include:
- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : Research indicates that some thiophene compounds possess antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain thiophene derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanisms underlying the biological activities of thiophene derivatives often involve:
- Interaction with Enzymes : Thiophenes can act as enzyme inhibitors, affecting metabolic pathways that are crucial for cell proliferation and survival.
- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways related to inflammation and cancer progression .
- Oxidative Stress Induction : Certain derivatives induce oxidative stress in target cells, leading to apoptotic pathways being activated.
Antimicrobial Activity Study
A study conducted on various thiophene derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity Assessment
In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-8-7(2)18-11(10(8)12(16)17-3)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRWVTILTMZNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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